molecular formula C7H12O3 B026314 (1R)-trans-1,2-Cyclopentanediol monoacetate CAS No. 105663-22-7

(1R)-trans-1,2-Cyclopentanediol monoacetate

Cat. No.: B026314
CAS No.: 105663-22-7
M. Wt: 144.17 g/mol
InChI Key: YRJFZPSFQDTFRK-RNFRBKRXSA-N
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Description

(1R)-trans-1,2-Cyclopentanediol monoacetate is an organic compound that belongs to the class of cyclopentanediol derivatives It is characterized by the presence of a cyclopentane ring with two hydroxyl groups in a trans configuration, one of which is acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-trans-1,2-Cyclopentanediol monoacetate typically involves the acetylation of (1R)-trans-1,2-Cyclopentanediol. One common method is the reaction of (1R)-trans-1,2-Cyclopentanediol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the monoacetate product.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R)-trans-1,2-Cyclopentanediol monoacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The acetyl group can be reduced to yield the corresponding alcohol.

    Substitution: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclopentanone or cyclopentanecarboxylic acid.

    Reduction: Formation of (1R)-trans-1,2-Cyclopentanediol.

    Substitution: Formation of various substituted cyclopentanediol derivatives.

Scientific Research Applications

(1R)-trans-1,2-Cyclopentanediol monoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.

    Industry: Used in the production of fine chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (1R)-trans-1,2-Cyclopentanediol monoacetate involves its interaction with various molecular targets. The acetyl group can undergo hydrolysis to release acetic acid and the corresponding diol, which can then participate in further biochemical reactions. The compound may also act as a substrate for enzymes, leading to the formation of different metabolites.

Comparison with Similar Compounds

Similar Compounds

    (1S)-trans-1,2-Cyclopentanediol monoacetate: The enantiomer of (1R)-trans-1,2-Cyclopentanediol monoacetate.

    Cyclopentanediol diacetate: A compound with both hydroxyl groups acetylated.

    Cyclopentanone: The oxidized form of cyclopentanediol.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both hydroxyl and acetyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[(1R,2R)-2-hydroxycyclopentyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(8)10-7-4-2-3-6(7)9/h6-7,9H,2-4H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJFZPSFQDTFRK-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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